molecular formula C7H8N2 B2817341 5-(Prop-2-en-1-yl)pyrimidine CAS No. 1553179-03-5

5-(Prop-2-en-1-yl)pyrimidine

Cat. No. B2817341
CAS RN: 1553179-03-5
M. Wt: 120.155
InChI Key: FPJFZSZWZJQMLU-UHFFFAOYSA-N
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Description

5-(Prop-2-en-1-yl)pyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of 5-(Prop-2-en-1-yl)pyrimidine and its derivatives often involves reactions such as the Sandmeyer reaction and Diels–Alder reaction . These reactions are efficient, mild, and practical methods for the stereospecific synthesis of various pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of 5-(Prop-2-en-1-yl)pyrimidine is characterized by a pyrimidine ring substituted with a prop-2-en-1-yl group. The pyrimidine ring is a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

The chemical reactions involving 5-(Prop-2-en-1-yl)pyrimidine often involve the formation of various pyrimidine derivatives. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient method for the stereospecific synthesis of various pyrimidine derivatives .

Scientific Research Applications

Anti-Fibrosis Activity

Pyrimidine derivatives, including “5-(Prop-2-en-1-yl)pyrimidine”, have been studied for their anti-fibrosis activity . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Anti-Inflammatory and Analgesic Activities

Some pyrimidine derivatives have been synthesized and screened for their anti-inflammatory and analgesic activities . A few of these compounds exhibited excellent anti-inflammatory activities compared to the standard drug diclofenac sodium. Some compounds have also shown moderate analgesic activities compared to the standard drug pentazocine .

Cytotoxic Activity

The cytotoxic activity of pyrimidine derivatives has also been explored . Some compounds have exhibited moderate cytotoxic activities, indicating their potential use in cancer treatment .

Antitubercular Activity

Pyrimidine derivatives have been studied for their antitubercular activities . Some compounds have shown moderate antitubercular activities, suggesting their potential use in the treatment of tuberculosis .

Lipoxygenase Inhibition

Some pyrido[2,3-d]pyrimidine derivatives, which could include “5-(Prop-2-en-1-yl)pyrimidine”, have been evaluated as novel lipoxygenase (LOX) inhibitors . These compounds have potential antioxidant and anticancer activity .

Anticancer Activity

Pyrimidine derivatives have been studied for their anticancer activity . Some novel thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells. Some of these compounds displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as they inhibited the CDK enzyme .

Safety and Hazards

The safety data sheet for pyrimidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for the research and development of 5-(Prop-2-en-1-yl)pyrimidine and its derivatives could involve the exploration of their potential biological activities and therapeutic applications. For instance, some pyrimidine derivatives have shown better anti-fibrotic activities than certain existing drugs . Therefore, compounds like 5-(Prop-2-en-1-yl)pyrimidine might be developed into novel anti-fibrotic drugs in the future .

properties

IUPAC Name

5-prop-2-enylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-3-7-4-8-6-9-5-7/h2,4-6H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJFZSZWZJQMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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